molecular formula C13H13ClN2O B8504361 3-Chloro-4-[(6-methylpyridin-2-yl)methoxy]aniline

3-Chloro-4-[(6-methylpyridin-2-yl)methoxy]aniline

Cat. No.: B8504361
M. Wt: 248.71 g/mol
InChI Key: FHIAWCZJPHUCAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-[(6-methylpyridin-2-yl)methoxy]aniline is a useful research compound. Its molecular formula is C13H13ClN2O and its molecular weight is 248.71 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H13ClN2O

Molecular Weight

248.71 g/mol

IUPAC Name

3-chloro-4-[(6-methylpyridin-2-yl)methoxy]aniline

InChI

InChI=1S/C13H13ClN2O/c1-9-3-2-4-11(16-9)8-17-13-6-5-10(15)7-12(13)14/h2-7H,8,15H2,1H3

InChI Key

FHIAWCZJPHUCAG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)COC2=C(C=C(C=C2)N)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-[(2-chloro-4-nitrophenoxy)methyl]-6-methylpyridine (4.87 g, 17.5 mmol) and iron powder (4.87 g, 87.4 mmol) were mixed in 150 mL acetic acid, and were stirred at rt overnight. The reaction mixture was filtered through a pad of Celite®, and washed with EtOAc. The filtrate was concentrated in vacuo and neutralized with saturated Na2CO3 solution. The contents were extracted with EtOAc (5×300 mL). The combined organic layers were washed with brine, dried over MgSO4, filtered, and concentrated in vacuo. The resulting crude material was triturated with Hex/EtOAc (2:1) to afford 3-chloro-4-[(6-methylpyridin-2-yl)methoxy]aniline (3.84 g, 88%) as a white solid. 1H-NMR (DMSO) δ 7.70 (dd, 1H), 7.31 (d, 1H), 7.17 (d, 1H), 6.88 (d, 1H), 6.65 (d, 1H), 6.44 (dd, 1H), 5.01 (s, 2H), 4.93 (s, 2H), 2.46 (s, 3H); LCMS RT=0.25 min; [M+H]+=249.2.
Name
2-[(2-chloro-4-nitrophenoxy)methyl]-6-methylpyridine
Quantity
4.87 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
4.87 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

2.79 g of compound 9.1 (10 mmol) was suspended in MeOH (50 ml) and treated wet 5% Pt/C (Degussa type, Aldrich, 1.5 g). The flask is flushed with hydrogen gas from a balloon and the reaction mixture was stirred under hydrogen balloon for 2 hours. The reaction mixture was filtered through a Celite plug and the solvent is removed under reduced pressure to yield 2.2 g of the desired product.
Name
compound 9.1
Quantity
2.79 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.5 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a mixture of (6-methyl-pyridin-2-yl)-methanol (280 mg, 2.29 mmol), 4-amino-2-chloro-phenol (359 mg, 2.5 mmol) and triphenylphosphine (0.655 mg, 2.5 mmol) in THF (8 ml) was added DIAD (0.49 ml, 2.5 mmol) and the mixture was stirred at rt for 20 h. The mixture was concentrated in vacuo, diluted with 1N HCl (30 ml), washed with EtOAc (3×20 ml) and basified to pH 12 by 1N NaOH. The mixture was extracted with EtOAc (4×40 ml); the combined EtOAc extracts were washed with brine (1×20 ml), dried (MgSO4), filtered and concentrated in vacuo to give 15A (?? mg, ??% pure)
Quantity
280 mg
Type
reactant
Reaction Step One
Quantity
359 mg
Type
reactant
Reaction Step One
Quantity
0.655 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0.49 mL
Type
reactant
Reaction Step Two
Name

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